2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-21-13-4-9-19(11-13)12-2-7-18(8-3-12)15(20)14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMCPCKVUMWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the methoxypyrrolidine group. The final step involves the formation of the pyrazine ring and its attachment to the piperidine ring.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Bohlmann-Rahtz reaction, which involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration.
Introduction of Methoxypyrrolidine Group: The methoxypyrrolidine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the methoxypyrrolidine moiety.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and diketones or through the cross-coupling of pyrrole rings with acyl (bromo)acetylenes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The carbonyl group in the compound serves as a reactive site for nucleophilic substitution. For example:
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Aminolysis : Reacting with amines (e.g., substituted anilines or piperazines) in the presence of coupling agents like T3P (propylphosphonic anhydride) or CDI (1,1'-carbonyldiimidazole) forms amide derivatives. This reaction is critical for generating analogs with modified biological activity .
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Esterification : Treatment with alcohols under acidic conditions produces esters. Methanol or ethanol in the presence of H<sub>2</sub>SO<sub>4</sub> or SOCl<sub>2</sub> facilitates this transformation .
Example Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| CDI + Aniline | DMSO | RT | 53.2 | |
| T3P + Piperazine | DMF | 60°C | 66.7 |
Transition Metal-Catalyzed Cross-Coupling
The pyrazine ring undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis. For instance:
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Substituted aryl groups (e.g., 3-methoxyphenyl) can be introduced at the pyrazine C-5 or C-6 positions using Pd(OAc)<sub>2</sub> and K<sub>3</sub>PO<sub>4</sub> in dioxane .
Key Findings :
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Catalyst loading as low as 0.01 mol% Pd achieved 50% conversion in cyanide-mediated cross-couplings .
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Electron-withdrawing substituents on the pyrazine ring enhance reactivity in coupling reactions .
Hydrolysis and Oxidation
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Carbonyl Hydrolysis : Acidic or basic hydrolysis (e.g., NaOH/H<sub>2</sub>O) cleaves the carbonyl group to yield carboxylic acid derivatives .
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Oxidation of Pyrrolidine Methoxy Group : The 3-methoxypyrrolidinyl moiety can be oxidized to a ketone using KMnO<sub>4</sub> or RuO<sub>4</sub> , though this is less common due to steric hindrance.
Reaction Outcomes :
| Starting Material | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine-carbonyl pyrazine | Piperidine-carboxylic acid pyrazine | 6M HCl, reflux | 80 |
Cyclization Reactions
Under thermal or acidic conditions, the compound forms fused heterocycles:
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Pyrazino[2,3-d]pyrimidinones : Cyclization with NH<sub>4</sub>OAc in acetic acid yields tricyclic structures .
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Triazolopyrazines : Reaction with hydrazine derivatives generates nitrogen-rich fused systems .
Mechanistic Insight :
Cyclization proceeds via intermediate enamine formation, followed by intramolecular nucleophilic attack .
Functionalization of the Piperidine Ring
The piperidine moiety undergoes:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts .
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Deprotonation and Metal Coordination : The tertiary amine binds to metal ions (e.g., Cu<sup>2+</sup>) in catalytic systems .
Biological Activity-Driven Modifications
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Antimicrobial Derivatives : Introduction of halogens (e.g., Cl, Br) at the pyrazine C-3 position via NBS (N-bromosuccinimide) enhances activity .
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Anticancer Analogues : Piperidine substitution with morpholine or thiomorpholine improves cytotoxicity profiles .
| Modification Site | Biological Effect | Key Reference |
|---|---|---|
| Pyrazine C-3 | ↑ Antitubercular activity (MIC ≤ 2 µg/mL) | |
| Piperidine N-4 | ↓ Toxicity in mammalian cells |
Scientific Research Applications
Pharmacological Potential
Research indicates that 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine exhibits significant biological activity, particularly as an antagonist for various receptors involved in neurotransmission. Its structural characteristics suggest it may interact with targets related to neurological disorders and other conditions.
Case Study: Neurotransmitter Receptor Interaction
A study focusing on the interactions of this compound with neurotransmitter receptors demonstrated its potential as a modulator for serotonin and dopamine pathways, which are crucial in treating mood disorders and schizophrenia. The compound's ability to influence these pathways highlights its therapeutic promise in psychiatric medicine.
Tyrosine Kinase Inhibition
The compound has also been identified as a potential inhibitor of Bruton’s Tyrosine Kinase (BTK), which is significant in the treatment of certain cancers and autoimmune diseases.
Case Study: BTK Inhibition
In vitro studies have shown that compounds similar to this compound can effectively inhibit BTK activity, leading to reduced proliferation of malignant B cells. This finding underscores the importance of this compound in cancer therapeutics.
Antiplatelet Activity
Recent research has explored the antiplatelet properties of compounds related to this structure, indicating potential use in cardiovascular therapies.
Case Study: Antiplatelet Efficacy
A clinical study evaluated the efficacy of analogs of this compound as P2Y12 antagonists. Results showed that these compounds could effectively reduce platelet aggregation without significant bleeding risks, suggesting their suitability for preventing thrombotic events in patients at risk for cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Role of Heterocyclic Cores
- Pyrazine vs. Pyrimidine: The pyrazine core in the target compound and AMG 579 may confer distinct electronic properties compared to pyrimidine-based ACT-246473. Pyrazine’s electron-deficient aromatic system could enhance interactions with enzymes like PDE10A, as seen in AMG 579’s nanomolar potency . In contrast, pyrimidine in ACT-246475 supports phosphonate group integration, critical for P2Y12 antagonism .
- Piperidine vs. Piperazine : Piperidine (6-membered ring) in the target compound and AMG 579 offers conformational rigidity, whereas piperazine (7-membered ring with two nitrogens) in ACT-246475 and Sch-350634 provides flexibility for diverse substituent orientations .
Substituent Effects
- 3-Methoxypyrrolidinyl : Present in both the target compound and ACT-246475, this group likely enhances solubility and modulates target engagement. In ACT-246475, it contributes to a 10-fold improvement in therapeutic index over clopidogrel .
- Carbonyl Linkage : The piperidine-1-carbonyl group in the target compound mirrors structural motifs in AMG 579 and Sch-350634, which are critical for binding to PDE10A and CCR5, respectively . This linkage may stabilize interactions with hydrophobic enzyme pockets.
Pharmacokinetic and Pharmacodynamic Profiles
- ACT-246475 : Demonstrates species-independent oral bioavailability (rat, dog, monkey) due to optimized phosphonate and methoxypyrrolidine groups .
- AMG 579 : Achieves high brain penetration and target occupancy, attributed to its pyrazine-piperidine scaffold and lipophilic benzimidazole substituent .
- Sch-350634: Truncation of a piperidino-methyl piperazine lead improved CCR5 selectivity, highlighting the impact of substituent simplification on pharmacokinetics .
Biological Activity
The compound 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine, often referred to in scientific literature by its IUPAC name, represents a notable structure in medicinal chemistry due to its complex arrangement of functional groups. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a methoxypyrrolidine moiety linked to a piperidine ring, which is further connected to another piperidine ring through a carbonyl group. This unique arrangement is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H31N3O3 |
| Molecular Weight | 345.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2320211-94-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The mechanism involves binding to these targets, which modulates their activity and leads to various biological effects. Research indicates that such interactions can influence neurotransmitter systems, potentially impacting conditions like anxiety and depression.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds in the same chemical class. For instance, compounds with similar piperidine and pyrazine structures have shown significant antimicrobial effects against various pathogens, suggesting that this compound may possess analogous properties.
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of related compounds indicate that they may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This activity suggests potential applications in treating mood disorders.
Study 1: Antimicrobial Activity
A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of structurally similar compounds and found promising results using DPPH radical scavenging assays. The findings suggest that derivatives of the piperidine class exhibit significant antimicrobial activity, which could be extrapolated to our compound of interest .
Study 2: Neuropharmacological Assessment
In a study focusing on piperidine derivatives, researchers discovered that certain compounds exhibited significant binding affinity to serotonin receptors, indicating potential antidepressant-like effects. This aligns with the expected behavior of this compound based on its structural analogs .
Q & A
Q. What are the optimized synthetic routes for 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine?
- Methodological Answer: The synthesis of structurally related piperazinyl-pyrazine derivatives often involves nucleophilic substitution or coupling reactions. For example, mesylate intermediates (e.g., 2-(4-arylpiperazin-1-yl)ethyl methanesulphonate) are reacted with nucleophiles under basic conditions (e.g., NaOH in acetonitrile) . Purification typically employs column chromatography, yielding products with ~55–85% efficiency depending on substituent reactivity and solvent polarity . Key steps include:
- Intermediate formation: Activation of the piperidine/pyrrolidine moiety via chloroacetylation or mesylation.
- Coupling: Reaction with pyrazine carboxylates under inert atmospheres.
- Optimization: Solvent selection (polar aprotic solvents like acetonitrile) and base strength (NaOH vs. K₂CO₃) critically impact yield .
Q. How can researchers characterize this compound’s structural integrity?
- Methodological Answer: Use a multi-technique approach:
- 1H/13C-NMR: Confirm substitution patterns (e.g., methoxy group integration at δ 3.2–3.5 ppm; pyrazine carbonyl signals at ~160–170 ppm).
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the proposed structure.
- IR Spectroscopy: Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .
Cross-referencing with computational data (e.g., PubChem-derived InChI keys) ensures consistency .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer:
- PPE: Wear lab coats, nitrile gloves, and safety goggles. Use P95 respirators if aerosolization occurs .
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.
- Waste Disposal: Neutralize acidic/basic byproducts before incineration .
Advanced Research Questions
Q. How do solvent and temperature variations influence synthetic yield and purity?
- Methodological Answer: Studies on analogous piperazine derivatives show:
- Solvent Polarity: Acetonitrile enhances nucleophilicity of pyrazine carboxylates, improving coupling efficiency vs. DMF .
- Temperature: Reactions at 60–80°C reduce side-product formation (e.g., diastereomers) but may degrade heat-sensitive intermediates.
- Contradictions: While polar solvents generally improve yields, some reports note reduced purity due to competing solvolysis—requiring iterative HPLC optimization .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Impurity Artifacts: Validate compound purity (>95% via HPLC) before assays .
- Structural Analogues: Compare with derivatives like 4-(3-methoxyphenyl)piperazinyl compounds to isolate pharmacophore contributions .
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH to minimize variability .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer:
- Core Modifications: Replace the 3-methoxypyrrolidine moiety with 4-methylpiperazine to assess steric/electronic effects on target binding .
- Functional Groups: Introduce sulfonate or boronate groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance solubility or enable click chemistry .
- Pharmacokinetics: LogP calculations (e.g., using ChemDraw) predict blood-brain barrier penetration, informing in vivo study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
